![molecular formula C18H14N2O2S B2433400 3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one CAS No. 866873-06-5](/img/no-structure.png)

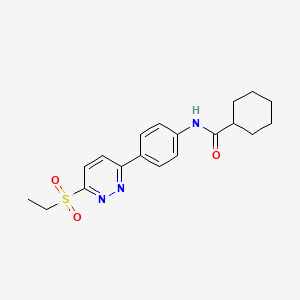

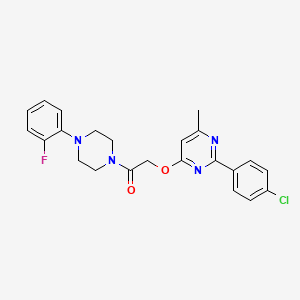

3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

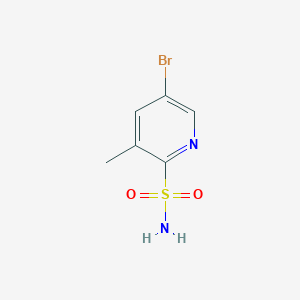

The compound is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings. It has a benzofuro[3,2-d]pyrimidin-4-one core, which is a type of fused ring system that is found in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple ring systems. The benzofuro[3,2-d]pyrimidin-4-one core would likely contribute to the stability of the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions with isocyanates, leading to the formation of ureido intermediates .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Efficient Synthesis of Derivatives : Benzofuro[3,2-d]pyrimidine derivatives, including those related to the specified compound, have been synthesized using aza-Wittig reactions and other chemical reactions. These processes yield various derivatives with confirmed structures via NMR, mass spectrometry, and infrared analysis (Wang et al., 2019).

Crystal Structure Analysis : Studies have analyzed the crystal structure of related compounds, revealing details about molecular configurations and hydrogen bonding interactions (Glidewell et al., 2003).

Biological Activities

Antitumor Activity : Certain derivatives have shown potent antitumor activity. For instance, thieno[3,2-d]pyrimidine derivatives exhibited significant anticancer effects on various human cancer cell lines, comparable to known anticancer drugs (Hafez & El-Gazzar, 2017).

Antimicrobial Activity : Some synthesized analogues have been evaluated for their antimicrobial properties against bacterial and fungal strains, potentially contributing to the development of new antimicrobial agents (Patel & Patel, 2017).

Inhibitory Effects on Enzymes : Compounds from the pyrrolo[2,3-d]pyrimidine class, closely related to the specified chemical, have been studied as inhibitors of enzymes like thymidylate synthase, with potential applications in cancer therapy (Gangjee et al., 1996).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one' involves the reaction of a benzofuro[3,2-d]pyrimidine derivative with a thiol compound in the presence of a base.", "Starting Materials": [ "4-methylbenzaldehyde", "2-aminobenzonitrile", "sodium methoxide", "sulfur", "methyl iodide", "potassium carbonate", "dimethylformamide", "chloroform" ], "Reaction": [ "Step 1: Condensation of 4-methylbenzaldehyde and 2-aminobenzonitrile in the presence of sodium methoxide to form 3-[(4-methylphenyl)methyl]-2-phenyl-1H-benzofuro[3,2-d]pyrimidin-4-one.", "Step 2: Treatment of the benzofuro[3,2-d]pyrimidine derivative with sulfur and methyl iodide in the presence of potassium carbonate and dimethylformamide to introduce a thiol group at the 2-position of the benzofuro[3,2-d]pyrimidine ring, yielding 3-[(4-methylphenyl)methyl]-2-sulfanyl-1H-benzofuro[3,2-d]pyrimidin-4-one.", "Step 3: Oxidation of the thiol group to a sulfone group using chloroform as the oxidizing agent to obtain the final product, 3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one." ] } | |

| 866873-06-5 | |

Formule moléculaire |

C18H14N2O2S |

Poids moléculaire |

322.38 |

Nom IUPAC |

3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one |

InChI |

InChI=1S/C18H14N2O2S/c1-11-6-8-12(9-7-11)10-20-17(21)16-15(19-18(20)23)13-4-2-3-5-14(13)22-16/h2-9H,10H2,1H3,(H,19,23) |

Clé InChI |

CNJRVBOBOVRPCQ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

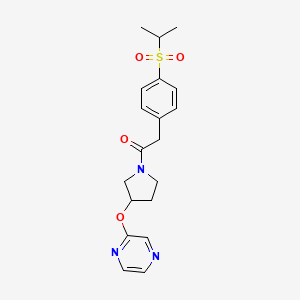

![N-([2,2'-bifuran]-5-ylmethyl)cyclobutanecarboxamide](/img/structure/B2433337.png)

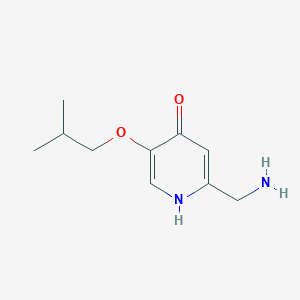

![Methyl (E)-4-[[3-(difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2433340.png)